molecular formula C20H19N3O4 B2578624 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851407-49-3

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2578624
CAS No.: 851407-49-3
M. Wt: 365.389
InChI Key: YSGGPAYPTAZJDM-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde and 3-nitrobenzoyl chloride.

    Condensation Reaction: The 7,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde is reacted with ethylamine to form the corresponding ethylamine derivative.

    Acylation: The ethylamine derivative is then acylated with 3-nitrobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in biological pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function, leading to potential anticancer effects.

    Modulating Receptors: Binding to specific receptors and modulating their activity, which can affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is unique due to its specific structural features, such as the presence of both a quinoline and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-6-7-14-10-16(20(25)22-18(14)13(12)2)8-9-21-19(24)15-4-3-5-17(11-15)23(26)27/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGGPAYPTAZJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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